molecular formula C17H16ClN3O2S B2801607 N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2309341-97-5

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Cat. No. B2801607
CAS RN: 2309341-97-5
M. Wt: 361.84
InChI Key: UPSOTXNJABVZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicine and biochemistry.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is involved in various chemical synthesis processes, demonstrating the versatility of oxalamides in organic synthesis. A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides showcases a one-pot synthetic approach leading to high yields of oxalamides, highlighting their potential in creating complex organic compounds (Mamedov et al., 2016). Furthermore, the copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides, using N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst, expands the utility of oxalamides in facilitating reactions under milder conditions, offering good to excellent yields across a variety of substrates (De et al., 2017).

Biological Activities

Studies have explored the potential biological activities of oxalamide derivatives, including their use as insecticides and anticancer agents. For instance, a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings showed promising insecticidal activities against Plutella xylostella, suggesting these compounds' potential in agricultural applications (Qi et al., 2014). Another study on novel Pt(II)-complexes with an L-alanyl-based ligand indicated moderate cytotoxic activity against cancer cells, shedding light on the therapeutic potential of oxalamide derivatives in cancer treatment (Riccardi et al., 2019).

Structural and Supramolecular Chemistry

The unique structural properties of oxalamides are leveraged in the design of multinuclear copper(II) complexes, which exhibit notable antiferromagnetic exchange interactions. Such complexes are not only interesting from a magnetic property perspective but also contribute to the understanding of structure-activity relationships in coordination chemistry (Weheabby et al., 2018). Similarly, the synthesis and structure analysis of binuclear copper(II) complexes bridged by oxalamide ligands provide insights into their DNA-binding properties and cytotoxic activities, offering a foundation for the development of novel therapeutic agents (Li et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended to be a drug, its mechanism of action would depend on what biological target it’s designed to interact with. The presence of the amide group and aromatic rings could allow it to form strong interactions with proteins or other biological molecules .

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-17(2,12-5-6-24-9-12)10-20-15(22)16(23)21-14-7-13(18)4-3-11(14)8-19/h3-7,9H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSOTXNJABVZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.